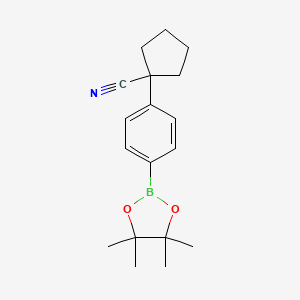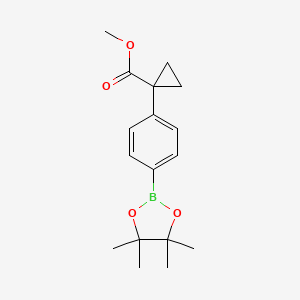
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
The compound is a derivative of cyclopropanecarboxylate with a phenyl group attached, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group. This suggests that the compound may have interesting chemical properties due to the presence of the boron atom and the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the steric effects of the tetramethyl-1,3,2-dioxaborolane group and the cyclopropane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the boron atom, the cyclopropane ring, and the methyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Copolymers
This compound can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can have unique optical and electrochemical properties, making them useful in various fields such as optoelectronics and sensor technology.
Anti-Cancer Drug Development
Boric acid-based compounds, like the one , have been synthesized and used in the development of anti-cancer drugs . For instance, Velcade, the first anti-cancer drug based on boric acid, was synthesized in the 1980s .
Enzyme Inhibitors
Boric acid compounds are often used as enzyme inhibitors . They can bind to certain enzymes and prevent them from functioning, which can be useful in treating various diseases, including cancer.
Specific Ligand Drugs
These compounds can also serve as specific ligand drugs . They can bind to specific receptors in the body and trigger a response, making them useful in targeted drug therapies.
Treatment of Microbial Infections
Apart from treating tumors, boric acid compounds can also be used to treat microbial infections . Their ability to inhibit certain enzymes can make them effective against a variety of pathogens.
Glycosylation of Insulin
Research has shown that this compound can be used in the glycosylation of insulin . This process can help regulate the rhythm of insulin, which could have significant implications for the treatment of diabetes.
Wirkmechanismus
Target of Action
Similar compounds are known to be used as reagents and catalysts in organic synthesis .
Mode of Action
It’s known that similar compounds are often used in organic synthesis, particularly in carbon-carbon bond formation reactions .
Biochemical Pathways
It’s known that similar compounds are often involved in various organic synthesis reactions, which can lead to the formation of a wide range of organic compounds .
Pharmacokinetics
Similar compounds are typically used in a laboratory setting for synthetic purposes rather than for their pharmacokinetic properties .
Result of Action
It’s known that similar compounds are often used in organic synthesis, which can lead to the formation of a wide range of organic compounds .
Action Environment
Similar compounds are typically used in a controlled laboratory environment for synthetic purposes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-12(7-9-13)17(10-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQDYMOXTLWTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)
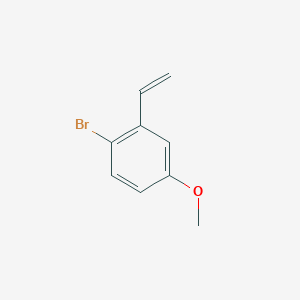

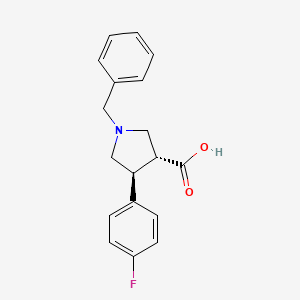
![2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride](/img/structure/B3101544.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3101563.png)
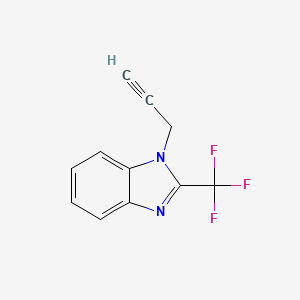
![Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3101593.png)
![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)

